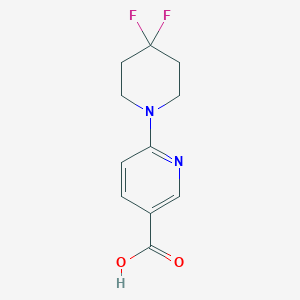

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Übersicht

Beschreibung

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (6-DFPNA) is an organic compound belonging to the piperidine family. It is a versatile molecule that has a wide range of applications in scientific research, including biochemical and physiological effects. 6-DFPNA has been used in laboratory experiments to study the mechanism of action of several different compounds.

Wissenschaftliche Forschungsanwendungen

Antihyperlipidemic Potential

The design and synthesis of new nicotinic acid-based compounds have shown promising results in lowering lipid levels. Compounds synthesized with structural similarities to nicotinic acid have demonstrated significant antihyperlipidemic activity, including lowering serum total cholesterol, total triglycerides, and LDL cholesterol, while elevating HDL cholesterol levels in a high cholesterol diet-fed rat model. This suggests potential applications of such derivatives in treating hyperlipidemia through inhibiting the NPC1L1 receptor, similar to ezetimibe's mechanism of action (Shoman et al., 2020).

Industrial Production Methods

Nicotinic acid is crucial for various industries, including pharmaceuticals, due to its role as an essential nutrient and antipelagic agent. Research into ecological production methods highlights the importance of developing green chemistry approaches to produce nicotinic acid from commercially available raw materials. Such efforts aim to reduce environmental burdens associated with traditional production methods, emphasizing the need for sustainable practices in industrial production (Lisicki et al., 2022).

Receptor Mediation and Anti-lipolytic Effects

The identification of receptors mediating the anti-lipolytic effects of nicotinic acid, such as PUMA-G and HM74 in adipose tissue, has advanced our understanding of its lipid-lowering mechanisms. These receptors' involvement in inhibiting hormone-sensitive triglyceride lipase and decreasing cAMP levels underscores nicotinic acid's potential in developing novel treatments for dyslipidemia, independent of its traditional lipid-modifying effects (Tunaru et al., 2003).

Catalysis and Chemical Synthesis

In chemical synthesis, nicotinic acid derivatives have been utilized as active promoters in N-arylation reactions, showcasing their utility in facilitating various chemical transformations under mild conditions. This application signifies the versatility of nicotinic acid derivatives in enhancing the efficiency of synthetic pathways, thus offering valuable tools for organic chemistry and pharmaceutical manufacturing (Liu et al., 2010).

Herbicidal Activity

Nicotinic acid's role extends into agricultural chemistry, where derivatives have been designed to exhibit herbicidal activity against specific weeds. The discovery of compounds with effective herbicidal properties against species like duckweed and bentgrass suggests the potential of nicotinic acid derivatives in developing new, targeted herbicides. This highlights the compound's utility in addressing agricultural challenges, particularly in weed management (Yu et al., 2021).

Eigenschaften

IUPAC Name |

6-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)3-5-15(6-4-11)9-2-1-8(7-14-9)10(16)17/h1-2,7H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCDBMQCJFGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

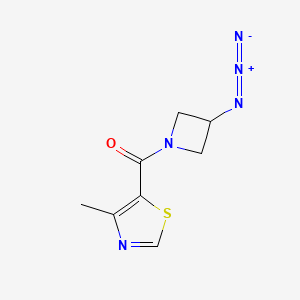

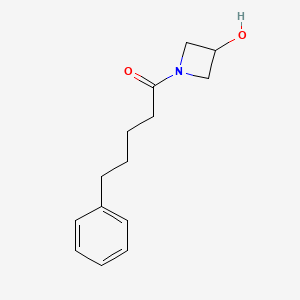

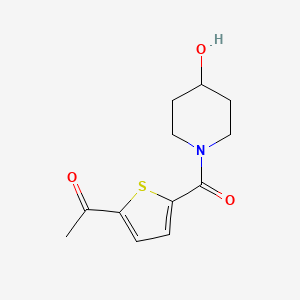

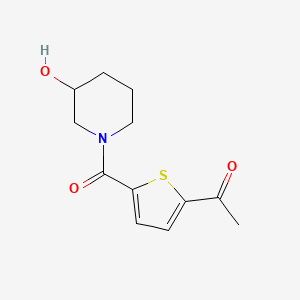

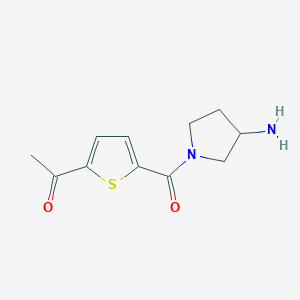

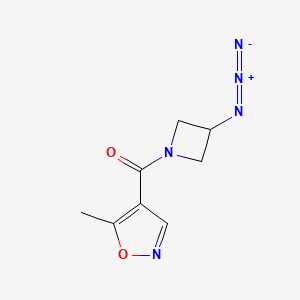

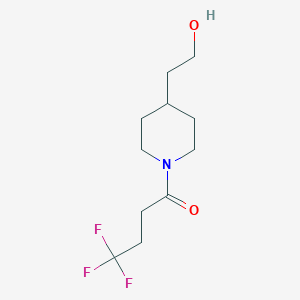

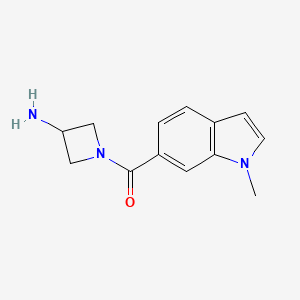

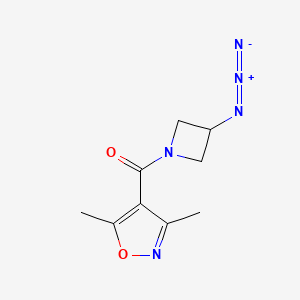

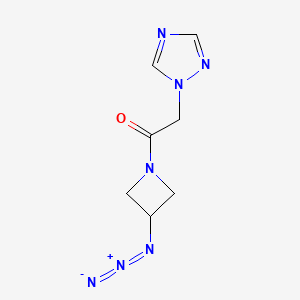

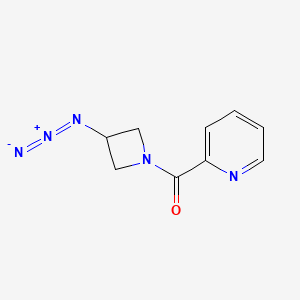

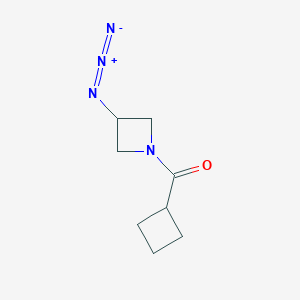

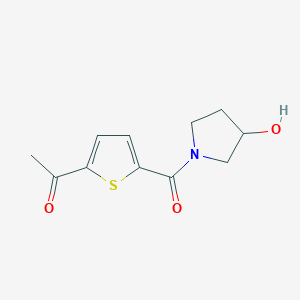

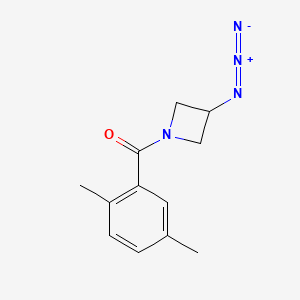

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.